molecular formula C18H22FNO B1531255 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040685-87-7

2-Fluoro-N-[4-(pentyloxy)benzyl]aniline

Cat. No.: B1531255
CAS No.: 1040685-87-7
M. Wt: 287.4 g/mol
InChI Key: WIPPRIZMURUHPR-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(pentyloxy)benzyl]aniline is an organic compound with the molecular formula C18H22FNO and a molecular weight of 287.38 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-Fluoro-N-[4-(pentyloxy)benzyl]aniline has several scientific research applications, including:

Preparation Methods

The synthesis of 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

2-Fluoro-N-[4-(pentyloxy)benzyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

2-Fluoro-N-[4-(pentyloxy)benzyl]aniline can be compared with other similar compounds, such as:

  • 2-Fluoro-N-[4-(methoxy)benzyl]aniline
  • 2-Fluoro-N-[4-(ethoxy)benzyl]aniline
  • 2-Fluoro-N-[4-(butoxy)benzyl]aniline

These compounds share similar structures but differ in the length and type of the alkoxy group attached to the benzyl ring. The uniqueness of this compound lies in its specific alkoxy group, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

2-fluoro-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c1-2-3-6-13-21-16-11-9-15(10-12-16)14-20-18-8-5-4-7-17(18)19/h4-5,7-12,20H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPPRIZMURUHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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